molecular formula C22H22N4O3S B2696812 1,7-dibenzyl-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

1,7-dibenzyl-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2696812
M. Wt: 422.5 g/mol
InChI Key: VTFCZAWGUWVLNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-dibenzyl-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1,7-Dibenzyl-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This compound's structure suggests possible interactions with various biological targets, which could lead to therapeutic applications.

Chemical Structure

The compound can be described by its IUPAC name and structural formula, which includes a purine base modified with benzyl and hydroxyethylthio groups. The presence of these functional groups may influence its biological activity by enhancing solubility and modulating interactions with biological macromolecules.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For instance, research indicated that at concentrations around 10 µM, the compound selectively inhibited the growth of tumorigenic cells while sparing non-tumorigenic cells. This selective cytotoxicity is crucial for minimizing side effects in therapeutic applications.

Cell LineIC50 (µM)Selectivity Ratio
Hepatocellular Carcinoma (HCC)10>5
Non-tumorigenic Hepatic Cells>50-

The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Studies have shown alterations in the expression levels of phosphoproteins involved in these pathways, suggesting that the compound may induce apoptosis through intrinsic signaling mechanisms.

Anti-inflammatory Effects

In addition to its anticancer properties, preliminary investigations suggest that this compound may exhibit anti-inflammatory effects. In vitro studies utilizing lipopolysaccharide (LPS)-stimulated macrophages demonstrated a reduction in pro-inflammatory cytokine production when treated with this compound. This activity could be beneficial in conditions characterized by chronic inflammation.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

  • Study on Hepatocellular Carcinoma :
    • Researchers evaluated the effects of the compound on HCC cell lines and observed a dose-dependent inhibition of cell growth. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment.
  • In Vivo Models :
    • Animal models treated with this compound showed reduced tumor growth compared to control groups. Histological examinations confirmed decreased mitotic activity in treated tumors.
  • Inflammation Model :
    • In a model of acute inflammation induced by LPS in mice, administration of the compound resulted in significantly lower levels of TNF-alpha and IL-6 compared to untreated controls.

Properties

IUPAC Name

1,7-dibenzyl-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-24-19-18(20(28)26(22(24)29)15-17-10-6-3-7-11-17)25(21(23-19)30-13-12-27)14-16-8-4-2-5-9-16/h2-11,27H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFCZAWGUWVLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)SCCO)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.